molecular formula C6H7ClF3N3 B3049116 [6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride CAS No. 1948237-23-7

[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride

Cat. No.: B3049116
CAS No.: 1948237-23-7
M. Wt: 213.59
InChI Key: DCBHMRVMQFCNAF-UHFFFAOYSA-N
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Description

[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C6H6F3N3·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridazine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride typically involves the reaction of 6-(trifluoromethyl)pyridazine with methanamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Common solvents like ethanol or methanol

    Catalysts: No specific catalysts are generally required

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

    Purification: Techniques such as crystallization or chromatography to ensure high purity

    Quality Control: Rigorous testing to meet industrial standards

Chemical Reactions Analysis

Types of Reactions

[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides

    Reduction: Reduction reactions can yield amine derivatives

    Substitution: Nucleophilic substitution reactions are common

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, methanol

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted pyridazine derivatives

Scientific Research Applications

[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis

    Biology: Investigated for its potential biological activities

    Medicine: Explored for its pharmacological properties

    Industry: Used in the development of new materials and chemicals

Mechanism of Action

The mechanism of action of [6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [6-(Trifluoromethyl)pyridazin-3-yl]methanol
  • [6-(Trifluoromethyl)pyridazin-3-yl]methylamine
  • [6-(Trifluoromethyl)pyridazin-3-yl]methyl chloride

Uniqueness

The presence of the trifluoromethyl group in [6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride imparts unique chemical properties, such as increased stability and lipophilicity, distinguishing it from other similar compounds. This makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

[6-(trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-2-1-4(3-10)11-12-5;/h1-2H,3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBHMRVMQFCNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948237-23-7
Record name 3-Pyridazinemethanamine, 6-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948237-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(trifluoromethyl)pyridazin-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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